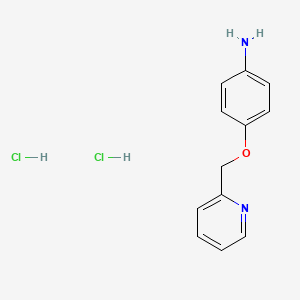
4-(Pyridin-2-ylmethoxy)aniline dihydrochloride
説明
4-(Pyridin-2-ylmethoxy)aniline is a chemical compound with the CAS Number: 102137-46-2 . It has a molecular weight of 200.24 and its linear formula is C12H12N2O . It is typically stored in a dark place, under an inert atmosphere, at room temperature . The physical form of this compound can be solid, semi-solid, or liquid .
Physical And Chemical Properties Analysis
4-(Pyridin-2-ylmethoxy)aniline has a molecular weight of 200.24 . It is typically stored in a dark place, under an inert atmosphere, at room temperature . The physical form of this compound can be solid, semi-solid, or liquid .科学的研究の応用
Corrosion Inhibition
4-Amino-N,N-di-(2-pyridylmethyl)-aniline, a related pyridine derivative, has been studied for its corrosion inhibition properties on mild steel in hydrochloric acid. It acts as a mixed type inhibitor, with efficiency decreasing at higher temperatures. The inhibitor adsorbs onto the steel surface following the Langmuir adsorption isotherm. Quantum chemical calculations and molecular dynamics simulations have been utilized to understand its performance and interaction with metal surfaces (Xu et al., 2015).
Synthesis and Characterization
The synthesis and vibrational analysis of 2-(benzylthio)-N-{pyridinylmethylidene}anilines have been performed, highlighting the structural and spectroscopic properties through experimental and DFT studies. This research provides insights into the electronic structure and potential applications of pyridinylmethylidene anilines in various fields (Acosta-Ramírez et al., 2013).
Coordination Chemistry
Investigations into the spectroscopic properties of halide Zinc (II) complexes with pyridinylimine and pyridinylmethylamine derivatives have been conducted. These studies include DFT and TD-DFT calculations to explore their electronic structures and absorption properties, offering potential applications in materials science and catalysis (Wang et al., 2012).
Antioxidant and Acetylcholinesterase Inhibitory Properties
Research into γ-pyridinyl amine derivatives has demonstrated their potential as antioxidants with moderate acetylcholinesterase inhibitory activity. Certain derivatives show superior antioxidant capacity compared to well-known antioxidants, suggesting applications in designing new molecules for therapeutic use (Vargas Méndez & Kouznetsov, 2015).
Safety and Hazards
The safety information for 4-(Pyridin-2-ylmethoxy)aniline includes several hazard statements: H302-H315-H319-H335 . This indicates that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
作用機序
Target of Action
It is known that similar compounds have shown antitumor activities , suggesting that they may target proteins or pathways involved in cell proliferation and survival.
Mode of Action
Based on the antitumor activity of similar compounds , it can be hypothesized that this compound may interact with its targets to inhibit cell proliferation and induce cell death.
Biochemical Pathways
Given its potential antitumor activity , it is likely that this compound affects pathways related to cell cycle regulation, apoptosis, and DNA repair.
Result of Action
, similar compounds have been shown to exhibit antitumor activity. This suggests that the compound may lead to inhibition of cell proliferation and induction of cell death in certain cancer cell lines.
特性
IUPAC Name |
4-(pyridin-2-ylmethoxy)aniline;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O.2ClH/c13-10-4-6-12(7-5-10)15-9-11-3-1-2-8-14-11;;/h1-8H,9,13H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWLROYSIJCXSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)COC2=CC=C(C=C2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
361551-42-0 | |
| Record name | 4-(2-Pyridylmethoxy)aniline dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0361551420 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-Pyridylmethoxy)aniline dihydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2PV44KV58 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



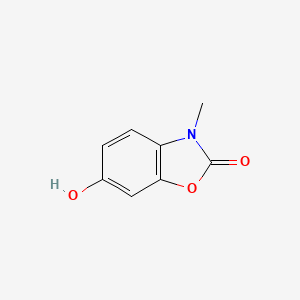


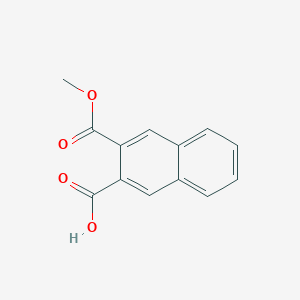
![6-methyl-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3131900.png)
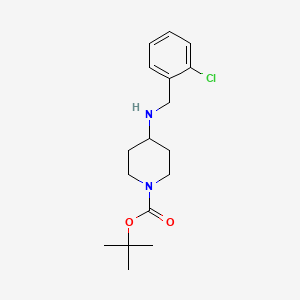
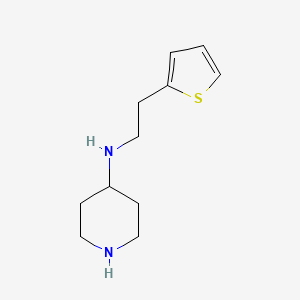
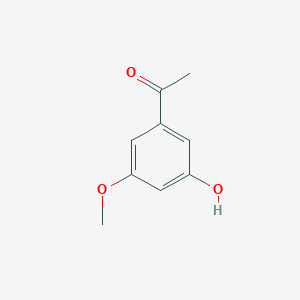


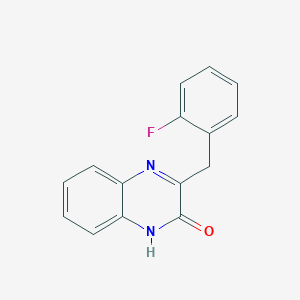
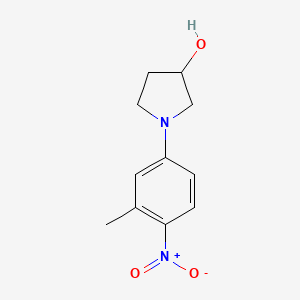
![3-Ethoxy-5-iodo-4-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B3131952.png)
